![molecular formula C19H17N3O4 B2635025 3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-25-9](/img/structure/B2635025.png)
3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Description
3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further study.
Scientific Research Applications
Polymorphism in Nitro-Benzamide Derivatives
Research on polymorphs of nitro-benzamide derivatives, such as 4-nitro-N-(quinolin-8-yl)benzamide, shows significant interest in understanding the crystal packing patterns, hydrogen bonding interactions, and the role of solvents in crystallization processes. These studies have implications for material science, particularly in the development of novel materials with specific physical properties (Khakhlary & Baruah, 2014).
Chemosensor Applications
Compounds structurally similar to the one have been developed as chemosensors, exhibiting selectivity and sensitivity toward specific metal ions in aqueous conditions. Such research underlines the potential for developing new sensors with applications in environmental monitoring and bioimaging (Yang et al., 2015).
Organometallic Chemistry and Reactivity with Nitric Oxide
Studies on organometallic ruthenium(III) complexes derived from nitro-benzamide ligands have explored their reactivity with nitric oxide. This research is significant for understanding the photorelease of NO, with potential applications in designing drugs and materials responsive to light (Kumar et al., 2016).
Antibacterial and Antimycobacterial Activities
Research into ofloxacin derivatives and novel synthesis methods for quinoline derivatives suggests the antimicrobial potential of structurally related compounds. These findings could inform the development of new antibiotics or antimicrobial agents, highlighting the relevance of such compounds in medical chemistry (Dinakaran et al., 2008; Karna, 2019).
Synthesis and Characterization of Quinoline Derivatives
The synthesis and characterization of quinoline derivatives have been explored for potential intercalating agents, offering insights into the development of compounds with applications in biology and chemistry. This includes the creation of molecules that may interact with DNA or have cytotoxic activities (Varvaresou & Iakovou, 2002).
properties
IUPAC Name |
3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17-7-6-13-10-15(9-12-4-2-8-21(17)18(12)13)20-19(24)14-3-1-5-16(11-14)22(25)26/h1,3,5,9-11H,2,4,6-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXFQLOQWLJKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide |
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